molecular formula C16H23N3O2S3 B2579293 1-((5-ethylthiophen-2-yl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine CAS No. 1428358-06-8

1-((5-ethylthiophen-2-yl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine

Cat. No.: B2579293
CAS No.: 1428358-06-8
M. Wt: 385.56
InChI Key: DKCNXKSYXVMODZ-UHFFFAOYSA-N
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Description

The compound 1-((5-ethylthiophen-2-yl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine features a piperidine core substituted at the 1-position with a sulfonyl-linked 5-ethylthiophene moiety and at the 4-position with a thioether-bound 1-methylimidazole group. This dual substitution pattern confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles .

Properties

IUPAC Name

1-(5-ethylthiophen-2-yl)sulfonyl-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S3/c1-3-14-4-5-15(23-14)24(20,21)19-9-6-13(7-10-19)12-22-16-17-8-11-18(16)2/h4-5,8,11,13H,3,6-7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCNXKSYXVMODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-ethylthiophen-2-yl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a sulfonyl group and an ethylthiophen moiety. The synthesis typically involves multiple steps, including the functionalization of the thiophene ring and the coupling of the piperidine derivative with the sulfonyl group.

Synthesis Overview

  • Thiophene Functionalization : The introduction of an ethyl group on the thiophene ring is achieved through electrophilic substitution.
  • Piperidine Derivatization : The final product is synthesized by coupling the sulfonylated thiophene with a piperidine derivative using coupling agents like EDCI in basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to mimic biologically active molecules, making it a candidate for enzyme inhibition studies.

Enzyme Inhibition Studies

Research indicates that compounds similar to 1-((5-ethylthiophen-2-yl)sulfonyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine exhibit inhibitory effects on carbonic anhydrase (CA) isoforms. Specifically, studies have shown selective inhibition against hCA II, which is crucial in regulating physiological pH and bicarbonate levels.

CompoundInhibition Constant (K_i)Target Enzyme
9ae57.7 µMhCA II
9bb76.4 µMhCA II
9ca79.9 µMhCA II
9cc57.8 µMhCA II

These findings suggest that modifications to the compound's structure can enhance its selectivity and potency against specific CA isoforms .

Study on Carbonic Anhydrase Inhibition

A study evaluated several imidazo[2,1-b]thiazole-sulfonyl piperazine derivatives for their ability to inhibit carbonic anhydrase isoforms. Among these, compounds with structural similarities to our target compound showed significant inhibition against hCA II while being ineffective against hCA I, IX, and XII . This selective inhibition indicates potential therapeutic applications in conditions where modulation of CA activity is beneficial.

Comparison with Similar Compounds

Analogs with Modified Imidazole Substituents

Example Compound : 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine ()

  • Structural Difference : The imidazole group here is substituted with an isopropyl group at the 1-position instead of a methyl group.
  • Impact : The bulkier isopropyl substituent may enhance lipophilicity but reduce binding affinity to hydrophilic targets compared to the methyl group in the target compound. This could influence metabolic stability and tissue penetration .

Piperidine Derivatives with Oxadiazole Moieties

Example Compound : 1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine ()

  • Structural Difference : Replaces the imidazole-thioether group with a 1,3,4-oxadiazole-thioether and uses a benzenesulfonyl group instead of thiophene sulfonyl.
  • Impact : The oxadiazole ring, being a more rigid and electron-deficient heterocycle, may alter π-π stacking interactions in biological targets. The benzenesulfonyl group could reduce solubility compared to the thiophene sulfonyl group, which has lower aromaticity and higher polarity .

Fluorophenyl-Pyrrole Carbonyl Analogs

Example Compound : 1-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine ()

  • Structural Difference : Substitutes the ethylthiophene sulfonyl group with a fluorophenyl-pyrrole carbonyl moiety.
  • This could enhance target affinity but reduce blood-brain barrier permeability relative to the thiophene sulfonyl group .

Simplified Piperidine-Imidazole Sulfonyl Derivatives

Example Compound : 4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine hydrochloride ()

  • Structural Difference : Lacks the ethylthiophene sulfonyl and thioether-methyl groups.

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP* Solubility (mg/mL) Key Functional Groups
Target Compound ~425.5 2.8 0.15 Thiophene sulfonyl, imidazole thioether
4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)piperidine HCl ~278.7 1.2 1.2 Imidazole sulfonyl
Oxadiazole Derivative () ~450.0 3.5 0.08 Benzenesulfonyl, oxadiazole thioether

*Estimated using fragment-based methods.

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